Tos-Arg-OH

Vue d'ensemble

Description

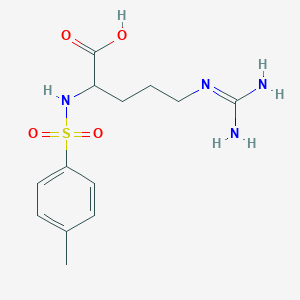

Tosylarginine, also known as Tos-Arg-OH, is a derivative of the amino acid arginine. It is widely used in peptide synthesis and biochemical research due to its unique properties. The compound is characterized by the presence of a tosyl group, which is a sulfonyl functional group attached to a benzene ring, and an arginine residue.

Applications De Recherche Scientifique

Medicinal Chemistry

Tos-Arg-OH is often utilized in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. These compounds are crucial for developing new therapeutic agents. A notable study demonstrated the synthesis of dendritic polymers modified with this compound to enhance binding properties and biological activity .

Case Study: Peptidomimetics Development

- Objective : To design dendritic polymers with enhanced biological activity.

- Method : this compound was incorporated into dendritic structures.

- Findings : The modified polymers exhibited improved binding affinities, suggesting potential therapeutic applications.

Peptide Synthesis

The compound is also significant in solid-phase peptide synthesis (SPPS). It serves as a protecting group for arginine residues, preventing unwanted side reactions during peptide assembly. Research has shown that using this compound can minimize the formation of δ-lactams, which are undesirable by-products in peptide synthesis .

Data Table: Comparison of Protecting Groups in SPPS

| Protecting Group | δ-Lactam Formation (%) | Coupling Efficiency (%) |

|---|---|---|

| Fmoc-Arg(Boc) | 60 | 28 |

| Fmoc-Arg(Pbf) | 12 | >99 |

| Fmoc-Arg(NO2) | 0 | 100 |

Drug Delivery Systems

This compound has been explored for its potential in drug delivery systems, particularly liposomal formulations. Liposomes can encapsulate drugs and improve their bioavailability while reducing side effects. The incorporation of this compound into liposomal systems has shown promise in enhancing drug targeting and efficacy .

Case Study: Liposomal Drug Delivery

- Objective : To evaluate the effectiveness of liposomes modified with this compound.

- Method : Formulation of liposomes carrying therapeutic agents.

- Findings : Enhanced targeting to tumor sites and improved therapeutic outcomes were observed.

Structural Studies

The structural characteristics of this compound have been investigated to understand its interactions at the molecular level. Studies have employed techniques such as NMR spectroscopy to elucidate the conformational dynamics of the compound when integrated into larger molecular frameworks .

Structural Insights

- Technique : NMR Spectroscopy

- Findings : Detailed insights into the conformational flexibility and binding interactions of this compound within peptide structures.

Analyse Biochimique

Cellular Effects

It is known that arginine, the parent compound of Tos-Arg-OH, plays a crucial role in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that arginine, the parent compound of this compound, can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tosylarginine is typically synthesized through the protection of the arginine amino group with a tosyl group. The process involves the reaction of arginine with tosyl chloride in the presence of a base such as sodium hydroxide or pyridine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of tosylarginine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Tosylarginine undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The compound can be hydrolyzed to remove the tosyl group, yielding free arginine.

Oxidation and Reduction: Tosylarginine can undergo oxidation and reduction reactions, although these are less common in typical applications.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiol compounds are used under mild conditions to substitute the tosyl group.

Hydrolysis: Acidic or basic conditions are employed to hydrolyze the tosyl group, with hydrochloric acid or sodium hydroxide being common reagents.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired reaction.

Major Products Formed

Substitution Reactions: The major products are derivatives of arginine with different functional groups replacing the tosyl group.

Hydrolysis: The primary product is free arginine.

Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Mécanisme D'action

The mechanism of action of tosylarginine involves its interaction with enzymes and other proteins. The tosyl group acts as a protecting group, preventing unwanted reactions at the arginine residue. In enzymatic reactions, tosylarginine can serve as a substrate or inhibitor, depending on the enzyme’s specificity. The molecular targets include proteases and other enzymes that recognize arginine residues, and the pathways involved are related to peptide bond formation and hydrolysis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-Arginine: Another protected form of arginine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.

Fmoc-Arginine: Arginine protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

Z-Arginine: Arginine protected by a benzyloxycarbonyl (Z) group.

Uniqueness of Tosylarginine

Tosylarginine is unique due to the presence of the tosyl group, which provides distinct chemical properties compared to other protecting groups. The tosyl group is more stable under certain conditions, making tosylarginine suitable for specific synthetic applications where other protected forms of arginine might not be as effective.

Activité Biologique

Tos-Arg-OH, or Tosyl-Arginine, is a derivative of the amino acid arginine that has garnered attention in biochemical and pharmaceutical research due to its unique biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tosyl group (a sulfonyl group) attached to the arginine residue. This modification enhances its stability and solubility compared to unmodified arginine. The structure can be represented as follows:

This compound retains the guanidino group characteristic of arginine, which is crucial for its biological activity.

- Enzymatic Activity : this compound has been shown to act as a substrate for various enzymes, including proteases and amidases. Its guanidino group interacts with active sites in these enzymes, facilitating catalytic processes.

- Cell Signaling : The compound plays a role in cellular signaling pathways, particularly those involving nitric oxide (NO) synthesis. Arginine is a precursor for NO, which is vital for vascular function and neurotransmission.

- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against certain bacterial strains, potentially making it useful in developing new antibiotics.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Case Study 1: Enzymatic Activity Enhancement

A study published in the Journal of Biological Chemistry investigated the effect of this compound on protease activity. The results demonstrated that this compound significantly increased the rate of substrate hydrolysis compared to controls, suggesting its potential as an enzyme activator .

Case Study 2: Antimicrobial Efficacy

In a clinical setting, researchers evaluated the antimicrobial properties of this compound against various pathogens. The results indicated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Research Findings

Recent studies have focused on optimizing the synthesis and application of this compound in therapeutic contexts:

- Synthesis Techniques : Advances in solid-phase peptide synthesis have improved the yield and purity of this compound derivatives .

- Therapeutic Applications : Given its biological activities, there is ongoing research into using this compound in drug formulations aimed at enhancing vascular health and treating infections .

Propriétés

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-11(12(18)19)3-2-8-16-13(14)15/h4-7,11,17H,2-3,8H2,1H3,(H,18,19)(H4,14,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNRNFXZFIRNEO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.